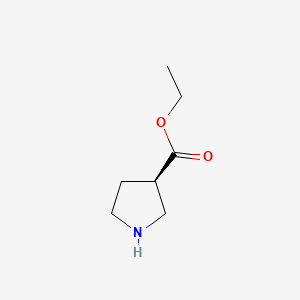

Ethyl (R)-Pyrrolidine-3-carboxylate

描述

Significance of Chiral Pyrrolidine (B122466) Derivatives in Modern Organic Synthesis

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in numerous biologically active natural products, alkaloids, and synthetic pharmaceuticals. frontiersin.org Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, a valuable trait in drug design. nih.gov When the pyrrolidine ring is chiral, meaning it exists in non-superimposable mirror-image forms (enantiomers), it introduces a level of stereochemical complexity that is often crucial for biological activity. nih.gov The specific spatial arrangement of atoms in a chiral molecule can dictate how it interacts with biological targets, such as enzymes and receptors, which are themselves chiral. youtube.com

Chiral pyrrolidine derivatives are not only integral components of final target molecules but also serve as powerful tools in asymmetric synthesis. They are widely used as chiral auxiliaries, ligands for transition metals, and organocatalysts to control the stereochemical outcome of chemical reactions. nih.govmdpi.com The ability to selectively produce one enantiomer over the other is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different pharmacological effects. nih.govyoutube.com

Overview of Ethyl (R)-Pyrrolidine-3-carboxylate as a Chiral Building Block

This compound is a specific chiral pyrrolidine derivative that has garnered significant attention as a versatile building block. Its structure features a pyrrolidine ring with an ethyl ester group at the 3-position and a defined (R)-stereochemistry at the chiral center. This combination of a secondary amine, a functionalizable ester group, and a specific 3D arrangement makes it a valuable precursor for the synthesis of more complex chiral molecules. smolecule.com

The (R)-stereochemistry can confer specific biological activities, with some studies indicating enhanced binding affinity and selectivity for certain biological targets compared to its (S)-isomer. Its utility is particularly noted in the synthesis of compounds active in the central nervous system and as enzyme inhibitors.

Historical Context and Evolution of Pyrrolidine Chemistry Relevant to this compound

The chemistry of pyrrolidines has its origins in early studies of the amino acid proline. The synthesis of pyrrolidine-3-carboxylic acid derivatives gained prominence in the mid-20th century as their potential as building blocks for bioactive compounds was recognized. A significant leap in the field came with the advent of organocatalysis in the early 2000s, which provided new, efficient methods for asymmetric synthesis. mdpi.com

Early synthetic routes to chiral pyrrolidines often relied on the resolution of racemic mixtures or the use of chiral auxiliaries, which could be inefficient. The development of direct asymmetric synthesis methods has revolutionized the accessibility of enantiomerically pure compounds like this compound. For instance, research in 2017 highlighted the synthesis of pyrrolidine-3-carboxylic acid derivatives through asymmetric Michael addition reactions, achieving high enantiomeric excess. rsc.org These advancements have made such chiral building blocks more readily available for research and industrial applications.

Research Trajectories and Future Outlook for this compound Studies

Current research continues to explore the utility of this compound in various domains. In medicinal chemistry, it remains a key intermediate for the synthesis of novel therapeutic agents, particularly for neurological disorders. smolecule.com Its role as a scaffold allows for the systematic modification and exploration of structure-activity relationships to develop new drug candidates. frontiersin.org

The future of pyrrolidine chemistry is likely to see an expansion of its applications in materials science and catalysis. The incorporation of chiral pyrrolidine units into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is an emerging area of research. rsc.orgconsensus.app These materials have potential applications in asymmetric catalysis and separations. Furthermore, the development of more sustainable and efficient "green chemistry" methods for the synthesis of pyrrolidine derivatives, such as microwave-assisted organic synthesis (MAOS), is an ongoing effort. nih.gov The continued development of novel synthetic methodologies will undoubtedly lead to new and innovative applications for this compound and related chiral building blocks.

Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.64 g/mol |

| Form | Solid |

| Melting Point | 230-270 °C |

| Optical Activity | [α]/D -15.0°, c = 0.5% in H₂O |

| Storage Temperature | 2-8°C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

ethyl (3R)-pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-10-7(9)6-3-4-8-5-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUOPWWEODARH-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl R Pyrrolidine 3 Carboxylate and Its Stereoisomers

Enantioselective Synthesis Strategies

Enantioselective strategies are paramount for producing the desired (R)-enantiomer with high purity, avoiding the lengthy and often inefficient processes of classical resolution. These methods construct the chiral center directly in a controlled manner.

Organocatalysis has emerged as a powerful tool, utilizing small, metal-free organic molecules to catalyze asymmetric transformations with high efficiency and stereoselectivity.

A highly effective method for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic asymmetric Michael addition of nitroalkanes to carboxylate-substituted enones. nih.govnih.gov Research has demonstrated that the reaction between 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes, catalyzed by organocatalysts, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids in a concise, two-step process. nih.govoist.jp

| Organocatalyst | Michael Acceptor | Michael Donor | Product Type | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| Thiourea-based catalyst | 4-Arylidenepyrrolidine-2,3-diones | α-Nitroketones | 1,5-Dihydro-2H-pyrrol-2-ones | Good | Moderate to High |

| Not Specified | 4-Oxo-enoates | Nitroalkanes | γ-Keto esters | High | Up to 98% |

| Not Specified | 4-Alkyl-substituted 4-oxo-2-enoates | Nitroalkanes | (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | 90% (for cyclization step) | 97% |

L-proline and its derivatives are foundational organocatalysts, widely used in asymmetric synthesis due to their ability to activate substrates through enamine or iminium ion intermediates. mdpi.com While a direct L-proline catalyzed reaction to form the unsubstituted Ethyl (R)-pyrrolidine-3-carboxylate is not prominently documented, proline-based catalysts are instrumental in conjugate addition reactions that produce key precursors. For example, adamantoyl L-prolinamides have been shown to be highly efficient catalysts for the Michael addition of aldehydes and ketones to nitroalkenes, yielding adducts with up to 99% ee. rsc.org These γ-nitrocarbonyl products are versatile intermediates that can be converted into the pyrrolidine (B122466) ring system through subsequent reduction and cyclization steps. The position of the carboxylic acid group on the pyrrolidine ring of the catalyst itself can direct the stereochemical outcome of the reaction.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have proven to be exceptional catalysts for enantioselective reactions, including the formation of heterocyclic compounds. A key strategy for synthesizing the pyrrolidine-3-carboxylate core involves the CPA-catalyzed intramolecular aza-Michael addition. In this approach, a linear substrate containing both a nucleophilic nitrogen (e.g., a carbamate) and an α,β-unsaturated ester moiety is induced to cyclize. The CPA catalyst activates the enoate system and controls the stereochemical environment, guiding the formation of the C-N bond to produce the chiral pyrrolidine ring with high enantioselectivity. This method has been successfully applied to the cyclization of N-Boc-protected amino-enoates, affording the corresponding N-Boc-pyrrolidine-3-carboxylates in good yields and with excellent enantiomeric excess. This reaction is a powerful tool for creating the chiral pyrrolidine core in a single, highly controlled step.

Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, allowing for the direct reduction of prochiral double bonds to form chiral centers with high fidelity.

The catalytic asymmetric hydrogenation of substituted pyrroles is a direct and efficient route to enantiomerically enriched pyrrolidine derivatives. Research has shown that N-Boc-protected pyrrole-3-carboxylates can be hydrogenated with high enantioselectivity using a ruthenium catalyst modified with a chiral diphosphine ligand. Specifically, a catalyst generated from Ru(η³-methallyl)₂(cod) and the trans-chelating chiral bisphosphine ligand PhTRAP has been effective. This system successfully reduces the aromatic pyrrole (B145914) ring to a pyrrolidine, establishing the stereocenter at the C3 position. For the hydrogenation of a methyl pyrrole-2-carboxylate, the corresponding (S)-proline derivative was obtained in 92% yield with 79% ee. Significantly higher enantioselectivities (93-99.7% ee) were achieved for pyrroles bearing a large substituent at the 5-position. This methodology represents a highly effective way to produce chiral pyrrolidine carboxylates from readily available aromatic precursors.

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition reactions are among the most powerful tools for the construction of five-membered heterocycles like pyrrolidines. nih.govacs.org These reactions can generate multiple stereocenters in a single, highly controlled step. nih.govacs.org

Azomethine Ylide Cycloadditions for Pyrrolidine Scaffolds

Azomethine ylides are widely used 1,3-dipoles for the synthesis of the pyrrolidine framework. nih.govacs.org These reactive intermediates, often generated in situ, react with various dipolarophiles to afford highly substituted pyrrolidines. nih.govnih.gov The use of chiral metal-ligand complexes as catalysts has emerged as a premier strategy for controlling the enantioselectivity of these cycloadditions. nih.govacs.org

The versatility of this method is demonstrated by its application in the synthesis of complex, biologically relevant molecules. nih.gov For example, a one-pot synthesis involving a Cu(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of an iminoester with an α,α-disubstituted alkene has been used to construct the pentacyclic core of spirotryprostatin A analogues. nih.gov The reaction proceeds with high yield and stereocontrol, showcasing the power of this methodology in complex molecule synthesis. nih.gov Furthermore, the development of novel azomethine ylide precursors and chiral catalysts continues to expand the scope and utility of this reaction for creating diverse and highly substituted pyrrolidines. acs.org

Stereoselective Cycloadditions with Chiral N-tert-Butanesulfinylazadienes

A significant advancement in the diastereoselective synthesis of pyrrolidines involves the use of chiral N-tert-butanesulfinylazadienes as dipolarophiles in 1,3-dipolar cycloadditions with azomethine ylides. acs.orgnih.gov The N-tert-butanesulfinyl group acts as a potent chiral auxiliary and an effective electron-withdrawing group, activating the C=C bond of the 1-azadiene for reaction. acs.orgnih.gov

This strategy, employing a Ag₂CO₃ catalyst, allows for the highly diastereoselective synthesis of densely substituted proline derivatives with up to four contiguous stereogenic centers. nih.govacs.orgnih.gov The (S)-configuration of the sulfinyl group has been shown to induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine. acs.org The reaction tolerates a range of substituents on both the azadiene and the azomethine ylide, providing access to a wide variety of structurally diverse pyrrolidines in good to excellent yields and with high regio- and diastereoselectivities. acs.orgnih.gov

Diastereoselective Synthesis Approaches

Achieving diastereoselectivity is paramount when synthesizing molecules with multiple stereocenters, a common feature of complex pyrrolidine derivatives. The following sections delve into strategies for controlling the relative stereochemistry during the formation of the pyrrolidine ring.

Control of Multiple Stereogenic Centers in Pyrrolidine Ring Formation

The simultaneous creation of multiple stereogenic centers with high diastereocontrol is a hallmark of efficient organic synthesis. Asymmetric 1,3-dipolar cycloadditions of azomethine ylides stand out in this regard, capable of generating up to four stereocenters in a single step. acs.orgacs.org The stereochemical outcome of these reactions can be directed by chiral auxiliaries, chiral catalysts, or a combination of both. acs.org

For example, the cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, yields highly functionalized pyrrolidines with excellent control over the newly formed stereocenters. acs.org The inherent chirality of the sulfinyl group dictates the facial selectivity of the cycloaddition, leading to a high degree of diastereoselectivity. acs.org Similarly, intramolecular 1,3-dipolar cycloadditions of azomethine ylides generated from 1,3-dienyl ester tethered O-hydroxyarylaldehydes and glycine (B1666218) esters can construct two rings and four contiguous stereogenic centers, including an all-carbon quaternary center, with high diastereoselectivity. iith.ac.in

The development of cascade reactions also offers a powerful approach to controlling multiple stereocenters. A one-pot nitro-Mannich/hydroamination cascade, utilizing a combination of a base and a gold(I) catalyst, produces substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivities. rsc.org

Influence of Substrate and Catalyst Design on Diastereoselectivity

The design of both the substrate and the catalyst plays a crucial role in determining the diastereoselectivity of pyrrolidine synthesis. The strategic placement of substituents and chiral elements within the reacting partners can profoundly influence the transition state energies, favoring the formation of one diastereomer over others.

In the context of 1,3-dipolar cycloadditions, the substituents on both the azomethine ylide and the dipolarophile can significantly impact the regio- and diastereoselectivity of the reaction. researchgate.netnih.gov For instance, in the solid-phase synthesis of pyrrolidines via the decarboxylative route, the choice of substituents on the aldehyde, amino acid, and dipolarophile can be tuned to achieve modest to high levels of stereocontrol. researchgate.net

Multicomponent Reaction Strategies for Pyrrolidine Ring Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient strategy for constructing complex molecules like pyrrolidines. nih.govresearchgate.net These reactions are prized for their high atom and step economy, reduced generation of waste, and the ability to rapidly build molecular diversity. nih.govvjs.ac.vn

Three-Component Reactions for Substituted Pyrrolidine Derivatives

Three-component reactions (3CRs) are a cornerstone of MCRs for synthesizing polysubstituted pyrrolidine rings. A notable example involves the catalytic assembly of an α-diazo ester, an imine, and an alkene. Copper(I) salts have been shown to effectively catalyze this transformation, leading to substituted pyrrolidines with good to excellent diastereoselectivities and in high yields. This method is versatile, accommodating various alkenes and alkynes to produce a range of pyrrolidine derivatives.

Another powerful 3CR approach is the 1,3-dipolar cycloaddition of azomethine ylides. These ylides, often generated in situ from the condensation of an α-amino acid (like sarcosine) and an aldehyde or paraformaldehyde, react with a variety of dipolarophiles (e.g., substituted alkenes) to furnish the pyrrolidine core. This strategy has been successfully applied to generate libraries of spirooxindole-pyrrolidine derivatives. The reaction of azomethine ylides with N-phenylmaleimide is another variant that produces bicyclic pyrrolidine structures in a one-pot fashion. smolecule.com

The table below illustrates representative examples of three-component reactions for the synthesis of the pyrrolidine core, showcasing different catalysts and resulting yields.

| Catalyst/Promoter | Reactant A | Reactant B | Reactant C | Product Type | Yield | Reference |

| Copper(I) salts | α-diazo ester | Imine | Alkene | Substituted Pyrrolidine | High | |

| Base (e.g., DBU) | Nitroalkane | Aldehyde | Alkyne | Substituted Pyrrolidine | Good to Excellent | researchgate.net |

| None (thermal) | Sarcosine/Paraformaldehyde | 3-Methyleneoxindoline | - | Spiro-pyrrolidine | High |

One-Pot Synthesis of Pyrrolidine Analogues

One-pot syntheses, which involve multiple sequential reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and reduced environmental impact. For pyrrolidine analogues, cascade or domino reactions are particularly effective.

A one-pot nitro-Mannich/hydroamination cascade reaction, for instance, has been developed for the diastereoselective synthesis of substituted pyrrolidines bearing three stereocenters. researchgate.net This process is controlled by a combination of a base and a gold(I) catalyst, affording the final products in high yields and with good to excellent control over the stereochemistry. researchgate.net Similarly, one-pot syntheses of bicyclic pyrrolidines have been achieved through the 1,3-dipolar cycloaddition of azomethine ylides generated in situ, followed by reaction with a dipolarophile like N-phenylmaleimide. smolecule.com These methods highlight the power of combining multiple transformations into a single, efficient operation to construct complex pyrrolidine scaffolds. researchgate.net

Novel Synthetic Routes and Optimization of Reaction Conditions

The quest for more efficient, safer, and environmentally benign synthetic methods has driven significant innovation in the preparation of pyrrolidine derivatives. This includes the adoption of green chemistry principles, the use of energy-efficient technologies like microwave irradiation, and the continuous search for more effective catalysts.

Development of Less Toxic and More Efficient Procedures

A key focus in modern organic synthesis is the development of "green" procedures that minimize or eliminate the use of hazardous substances. For pyrrolidine synthesis, this often involves replacing toxic solvents and expensive or heavy-metal catalysts with more benign alternatives. ontosight.ai One such approach involves the synthesis of N-methylpyrrolidine in an aqueous medium using potassium carbonate as an inexpensive and environmentally friendly catalyst. researchgate.netvjs.ac.vn This method proceeds at a moderate temperature of 90°C, offering a practical and more sustainable alternative to traditional industrial syntheses that often require high temperatures and pressures with metal catalysts. researchgate.netvjs.ac.vn Organocatalysis, using small organic molecules like proline derivatives, also represents a move towards greener chemistry, often allowing reactions to proceed under mild, solvent-free conditions with high enantioselectivity. mdpi.com

Microwave-Assisted Synthesis of Pyrrolidine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ontosight.ai Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purities. rsc.orgresearchgate.net This technology has been successfully applied to various reactions for constructing pyrrolidine rings, including multicomponent reactions and 1,3-dipolar cycloadditions. rsc.orgresearchgate.neteurekaselect.com For example, a one-pot, three-component synthesis of thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives, a related heterocyclic system, was achieved in excellent yield without a catalyst under microwave irradiation. clockss.org Microwave heating has also been used for the N-alkylation of pyrrolidine-fused chlorins, demonstrating its utility in functionalizing the pre-formed pyrrolidine ring efficiently. nih.govnih.gov

The following table compares conventional and microwave-assisted synthesis for related heterocyclic compounds, illustrating the typical enhancements.

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

| 3-Component Thiazole Synthesis | Conventional | 8-10 hours | 65-75% | clockss.org |

| 3-Component Thiazole Synthesis | Microwave (350W) | 25-30 mins | 85-94% | clockss.org |

| N-Alkylation of Chlorin | Conventional | 24 hours | Moderate | nih.govnih.gov |

| N-Alkylation of Chlorin | Microwave (50W) | 30 mins | 89% | nih.govnih.gov |

Exploration of Alternative Catalysts and Promoters

The catalyst is a critical component in many synthetic strategies for pyrrolidine derivatives, influencing reaction rate, yield, and stereoselectivity. While traditional catalysts are effective, research continues into novel and alternative catalytic systems. Gold catalysts, supported on materials like ceria (Au/CeO₂), have shown promise in aerobic dehydrogenative reactions that can form pyrrolidine-containing structures. acs.org

Iridium complexes, such as those with Cp* ligands, have been developed for the N-heterocyclization of primary amines with diols to give various cyclic amines, including pyrrolidines, in excellent yields. organic-chemistry.org Furthermore, rhodium catalysts have been employed for the synthesis of pyrrolidines from O-benzoylhydroxylamines as alkyl nitrene precursors. organic-chemistry.org In the realm of organocatalysis, beyond proline itself, a vast number of chiral pyrrolidine-based catalysts have been designed to improve efficiency and selectivity in reactions like asymmetric aldol (B89426) and Michael additions, which are key steps in building chiral pyrrolidine cores. mdpi.com These catalysts often feature additional functional groups to create a more defined chiral environment for the reaction.

Synthetic Strategies for Specific Stereoisomers and Functionalized Derivatives

The development of stereoselective synthetic routes allows for the precise construction of pyrrolidine derivatives with desired stereochemistry and functionality. These methods are critical for creating enantiomerically pure compounds essential for pharmaceutical applications.

Synthesis of (S)-Ethyl Pyrrolidine-3-carboxylate and Related Enantiomers

Achieving high enantiomeric purity is crucial in the synthesis of chiral molecules, as different enantiomers can exhibit vastly different biological activities. The synthesis of specific enantiomers like (S)-ethyl pyrrolidine-3-carboxylate often relies on asymmetric catalysis.

A notable method for preparing enantiomerically enriched cyclic β-heteroaryl carboxylic acids is through the asymmetric hydrogenation of a pyrrole precursor. google.com This process can be tailored to produce either the (R,R) or (S,S) enantiomer with high purity by selecting the appropriate chiral diphosphine ligand. For instance, the hydrogenation of 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid can be catalyzed by a Ruthenium complex containing a chiral ligand like (R)-2-Furyl-MeOBIPHEP to yield the corresponding (3S,4S)-pyrrolidine-3-carboxylic acid derivative. google.com The reaction is typically performed in a lower aliphatic alcohol, such as methanol, at temperatures ranging from 20°C to 100°C and under hydrogen pressure. google.com The enantiomeric purity of the product is often high enough to not require further purification steps. google.com

The following table summarizes the results of asymmetric hydrogenation using different solvents, showcasing the impact on conversion and enantiomeric excess (ee).

Table 1: Asymmetric Hydrogenation in Various Solvents

| Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Methanol | 99.9 | 97.4 |

| Ethanol | 99.8 | 95.8 |

| Isopropanol | 99.9 | 93.6 |

| THF | 99.9 | 94.6 |

Data sourced from a patented process for preparing (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids. google.com

Another powerful strategy for obtaining enantiomerically enriched pyrrolidine-3-carboxylic acids is through organocatalytic asymmetric Michael addition reactions. rsc.orgoist.jp This approach involves the reaction of carboxylate-substituted enones with nitroalkanes, catalyzed by a chiral organocatalyst. rsc.org By selecting the appropriate catalyst, it is possible to synthesize 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric excess (up to 97% ee) in a concise, two-step process. rsc.orgresearchgate.net

Preparation of Pyrrolidine-3-carboxylic Acid Derivatives

Pyrrolidine-3-carboxylic acid and its derivatives, also known as beta-proline derivatives, are valuable as bioactive molecules and catalysts. oist.jp Traditional synthesis methods can be lengthy and complex. oist.jp

A significant advancement is the development of a short, two-step synthesis using organocatalytic Michael reactions. oist.jp This method utilizes readily available starting materials like enoates and nitroalkanes and proceeds at low temperatures with high stereoselectivity. oist.jp The process involves an organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org For example, this method was used to obtain (3S,5R)-5-methylpyrrolidine-3-carboxylic acid. nii.ac.jp

A novel and challenging approach to pyrrolidine synthesis involves the ring contraction of pyridines. osaka-u.ac.jp Researchers have developed a photo-promoted ring contraction of pyridines using silylborane to create pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jpnih.gov This method is notable for its broad substrate scope and high functional group compatibility, providing a rapid way to access complex pyrrolidine structures from abundant pyridine (B92270) starting materials. osaka-u.ac.jpnih.gov

Derivatives with Modified Pyrrolidine Ring Substitutions

The functionalization of the pyrrolidine ring at various positions is key to creating a diverse range of molecules for drug discovery.

C-3 Position Functionalization: Direct functionalization of the unactivated C(sp³)–H bond at the 3-position of proline derivatives has been achieved using palladium catalysis. acs.org This method employs aryl iodides and an aminoquinoline or methoxyaminoquinoline directing group to afford cis-2,3-disubstituted pyrrolidines as single stereoisomers in high yields. acs.org The directing group can be readily removed, providing primary amide derivatives suitable for fragment-based drug discovery. acs.org

α-Position Functionalization: A redox-neutral α-C–H arylation of pyrrolidines has been developed, providing access to α-aryl-substituted derivatives. rsc.org This reaction can be performed using quinone monoacetals and various aromatic nucleophiles. rsc.org The N-aryl group on the resulting α-arylated pyrrolidine can be removed to yield the desired α-substituted pyrrolidine. rsc.org

C-5 Position Functionalization: As mentioned previously, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes are effective for synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acids with high enantiomeric enrichment. rsc.orgresearchgate.net

Hydroarylation: Palladium-catalyzed hydroarylation of N-alkyl pyrrolines offers a direct route to 3-substituted pyrrolidines. chemrxiv.org This process avoids the formation of alkene byproducts and has a broad substrate scope, enabling the single-step synthesis of drug-like molecules from accessible precursors. chemrxiv.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (S)-Ethyl Pyrrolidine-3-carboxylate |

| Pyrrolidine-3-carboxylic Acid |

| (3S,4S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid |

| (R,R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid |

| (S,S)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acid |

| 1-benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid |

| (R)-2-Furyl-MeOBIPHEP |

| 5-alkyl-substituted pyrrolidine-3-carboxylic acids |

| (3S,5R)-5-methylpyrrolidine-3-carboxylic acid |

| 4-alkyl-substituted 4-oxo-2-enoates |

| Nitroalkanes |

| Silylborane |

| 2-azabicyclo[3.1.0]hex-3-ene |

| cis-2,3-disubstituted pyrrolidines |

| N-alkyl pyrrolines |

Ethyl R Pyrrolidine 3 Carboxylate As a Chiral Building Block in Advanced Organic Synthesis

Applications in Stereoselective Functionalization

The inherent chirality and functional group arrangement of ethyl (R)-pyrrolidine-3-carboxylate provide a powerful platform for directing the stereochemical outcome of various organic transformations. Its utility in stereoselective functionalization is a testament to its importance as a chiral building block.

Alkylation, Acylation, and Reduction Reactions

The pyrrolidine (B122466) ring system of this compound can be readily functionalized through a variety of reactions, including alkylation, acylation, and reduction, often proceeding with a high degree of stereocontrol. smolecule.com The nitrogen atom of the pyrrolidine can be alkylated or acylated, and the ethyl ester can be reduced to the corresponding alcohol, all while preserving the crucial (R)-stereochemistry at the C3 position.

For instance, N-acylation followed by reduction of the ester moiety can lead to a diverse array of N-substituted (R)-pyrrolidin-3-ylmethanols. These transformations are fundamental in creating libraries of chiral compounds for screening in drug discovery and materials science. The specific (R)-stereochemistry has been shown to be critical for the biological activity of many resulting molecules, influencing their binding affinity and selectivity for biological targets.

A variety of reagents can be employed for these transformations, as detailed in the table below:

| Reaction Type | Reagent Examples | Product Type |

| Alkylation | Alkyl halides (e.g., benzyl (B1604629) bromide), Reductive amination | N-Alkyl-pyrrolidine-3-carboxylates |

| Acylation | Acyl chlorides, Carboxylic acids with coupling agents (e.g., DCC, EDC) | N-Acyl-pyrrolidine-3-carboxylates |

| Reduction | Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) | (R)-Pyrrolidin-3-ylmethanol derivatives |

Regioselective and Stereospecific Transformations

The structure of this compound allows for highly regioselective and stereospecific reactions. The pyrrolidine ring can direct reactions to specific positions, and the existing stereocenter influences the stereochemical outcome of newly formed chiral centers.

One notable example is the use of pyrrolidine derivatives in 1,3-dipolar cycloaddition reactions to form complex heterocyclic systems with multiple stereocenters. nih.govacs.org The stereochemistry of the final product is often dictated by the (R)-configuration of the starting pyrrolidine. Furthermore, the development of organocatalytic methods has highlighted the importance of such chiral building blocks. For example, derivatives of pyrrolidine-3-carboxylic acid have been used as organocatalysts in asymmetric Michael addition reactions, achieving high enantiomeric excess. rsc.org

Recent research has demonstrated the stereoselective synthesis of densely substituted pyrrolidines via [3+2] cycloaddition reactions, where the chiral N-tert-butanesulfinyl group induces a specific absolute configuration in the final product. acs.org This underscores the power of using chiral precursors to control the stereochemistry of complex molecules.

Precursor for Complex Chiral Molecules

The true value of this compound as a chiral building block is realized in its application as a starting material for the synthesis of a wide range of complex and valuable chiral molecules.

Synthesis of Diverse Chiral Pharmaceuticals and Agrochemicals

The pyrrolidine scaffold is a common motif in a vast number of pharmaceuticals and agrochemicals. nih.gov The specific stereoisomer of these compounds is often crucial for their desired biological activity. This compound serves as a key intermediate in the synthesis of numerous such molecules. smolecule.com For example, the pyrrolidine ring is a central component in drugs targeting the central nervous system and in enzyme inhibitors.

The versatility of this building block allows for its incorporation into a variety of drug classes. The synthesis of many vital medicines, including antiviral and anticancer agents, relies on the stereoselective construction of pyrrolidine-containing structures. mdpi.com

| Drug/Agrochemical Class | Example of Pyrrolidine-Containing Compound | Therapeutic/Application Area |

| Antiviral | Daclatasvir | Hepatitis C |

| Anticancer | Alpelisib | Breast Cancer |

| Antidiabetic | Vildagliptin | Type 2 Diabetes |

| Antihypertensive | Captopril | High Blood Pressure |

| Antimigraine | Eletriptan | Migraine |

Development of Bioactive Molecules with Specific Stereochemical Configurations

The ability to synthesize molecules with precise three-dimensional arrangements is paramount in medicinal chemistry. The (R)-configuration of this compound is instrumental in creating bioactive molecules with specific stereochemical requirements for interaction with their biological targets, such as enzymes and receptors.

Research has shown that the stereochemistry of the pyrrolidine ring can significantly impact the pharmacological profile of a drug candidate. For instance, the introduction of a chiral pyrrolidine can confer selectivity for specific receptor subtypes. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for a more extensive exploration of three-dimensional chemical space, which is a significant advantage in drug design. nih.gov

Role in Natural Product Synthesis

Natural products have historically been a rich source of inspiration for the development of new drugs. Many natural products possess complex structures with multiple stereocenters, making their total synthesis a significant challenge. This compound and its derivatives have proven to be valuable starting materials in the synthesis of several natural products.

The pyrroloindoline ring system, found in a number of alkaloids, can be accessed through strategies that employ chiral pyrrolidine precursors. syr.edu The synthesis of these natural products often involves the strategic functionalization of the pyrrolidine ring, where the stereochemistry of the starting material directs the formation of subsequent stereocenters. The application of this chiral building block facilitates more efficient and stereocontrolled synthetic routes to these complex and biologically important molecules.

Incorporation into Pyrrolidine-Containing Natural Products

A notable example of this strategy is found in the synthesis of various pyrrolidine-containing alkaloids. While direct total syntheses starting from this specific ester are not extensively documented in readily available literature, the analogous (R)-pyrrolidine-3-carboxylic acid is a well-established precursor. For instance, in the synthesis of certain complex alkaloids, the pyrrolidine ring serves as a central scaffold, with substituents introduced at various positions to achieve the final natural product structure. The ethyl ester of (R)-pyrrolidine-3-carboxylic acid provides a convenient protecting group for the carboxylic acid functionality, which can be deprotected and modified at a later stage of the synthetic sequence.

The general strategy for incorporation involves:

N-functionalization: The secondary amine of the pyrrolidine ring is typically protected or alkylated to introduce desired side chains or to facilitate subsequent reactions.

Modification of the ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other fragments or reduced to an alcohol, providing further points for diversification.

Functionalization of the pyrrolidine ring: The carbon backbone of the pyrrolidine can be further functionalized, for example, through alpha-alkylation or the introduction of hydroxyl groups, to build up the complexity of the target molecule.

Total Synthesis of Pyrrolidine-Based Natural Products

While the direct use of this compound as the primary starting material for the total synthesis of complex natural products is not as frequently reported as that of its parent acid or other derivatives like pyroglutamic acid, its role as a key intermediate is crucial. Synthetic routes often converge on intermediates that are derivatives of (R)-pyrrolidine-3-carboxylic acid, and the ethyl ester serves as a synthetically convenient form of this core structure.

One illustrative example is the conceptual approach to the synthesis of the antifungal and antibacterial natural product (+)-Preussin . Though many reported syntheses of (+)-Preussin utilize different starting materials, a retrosynthetic analysis highlights how this compound could serve as a logical and efficient chiral precursor.

Retrosynthetic Analysis of (+)-Preussin:

The synthesis of (+)-Preussin requires the stereocontrolled installation of a long alkyl chain and a phenyl group onto a central pyrrolidine core. A plausible retrosynthetic disconnection of (+)-Preussin would lead back to a 3,4-disubstituted pyrrolidine intermediate. This intermediate could, in turn, be derived from this compound through a series of stereoselective transformations.

| Retrosynthetic Step | Key Transformation | Precursor |

| Final Product | N-Methylation | N-desmethyl-Preussin |

| N-desmethyl-Preussin | Reduction of a carbonyl group and deprotection | A protected 3-acyl-4-phenylpyrrolidine derivative |

| Protected 3-acyl-4-phenylpyrrolidine | Acylation at C-3 | A protected 4-phenylpyrrolidine-3-carboxylate |

| Protected 4-phenylpyrrolidine-3-carboxylate | Phenyl group introduction at C-4 | N-protected this compound |

Investigative Studies on the Biological Activities of Ethyl R Pyrrolidine 3 Carboxylate and Its Derivatives

Exploration of Antimicrobial Properties

The pyrrolidine (B122466) scaffold is present in numerous natural alkaloids that exhibit antimicrobial and antifungal properties, such as scalusamides A and (R)-bgugaine. nih.gov This has prompted research into the antimicrobial potential of synthetic pyrrolidine derivatives. Preliminary studies suggest that compounds structurally related to Ethyl (R)-Pyrrolidine-3-carboxylate may possess antimicrobial activity. smolecule.com For instance, various N-alkylated pyridine-based organic salts and other pyridine (B92270) derivatives have demonstrated antibacterial and antifungal effects against a range of pathogens, including S. aureus, E. coli, and C. albicans. nih.gov While direct studies on this compound are limited, the recognized activity of the broader pyrrolidine and related heterocyclic families continues to drive investigation into its derivatives as potential antimicrobial agents. nih.govsmolecule.com

Neuroprotective Effects and Modulation of Neurotransmitter Systems

Derivatives of pyrrolidine-3-carboxylic acid are notable candidates in the search for treatments for neurodegenerative conditions. Research indicates that these compounds can exert neuroprotective effects, with some being explored for their potential in addressing diseases like Alzheimer's disease. The mechanism of action is thought to involve the modulation of neurotransmitter systems. smolecule.com Investigations into the binding affinity of these derivatives to specific neurotransmitter receptors suggest they may play a role in regulating neurological functions. smolecule.com Furthermore, studies on related compounds like ethyl pyruvate (B1213749) have shown neuroprotective effects against ischemia-reperfusion injury by maintaining energy metabolism and reducing intracellular acidosis, suggesting potential mechanisms that could be relevant to pyrrolidine derivatives. nih.gov

Investigation of Analgesic Activity

Preliminary investigations suggest that this compound and its derivatives could possess pain-relieving properties. smolecule.com While direct evidence is emerging, studies on structurally similar compounds provide a basis for this exploration. For example, a series of N-(substituted-ethyl)pyrrole-3,4-dicarboximides displayed significant analgesic activity in animal models, proving to be 1.5 to 5 times more potent than Acetylsalicylic acid (ASA) in the writhing test. nih.gov Similarly, certain 3-(arylpiperidinomethyl)-2-benzoxazolinone derivatives, which also feature a heterocyclic amine structure, have demonstrated analgesic activities higher than that of O-acetylsalicylic acid. nih.gov These findings support the continued investigation of pyrrolidine-based compounds as potential analgesics.

Receptor Binding and Enzyme Inhibition Studies

The specific (R)-stereochemistry of this compound can significantly influence its biological activity, with studies indicating the potential for enhanced binding affinity and selectivity for specific biological targets compared to other isomers. The pyrrolidine scaffold is a key component in a variety of compounds designed to interact with specific receptors and inhibit enzymes. nih.govoist.jp Derivatives have shown activity against a wide range of targets, demonstrating the versatility of this chemical structure. nih.gov

Binding studies indicate that these compounds may disrupt normal enzymatic processes, leading to altered metabolic pathways. The ester group can be hydrolyzed to the active carboxylic acid, which can then interact with molecular targets.

Below is a table summarizing key findings from receptor binding and enzyme inhibition studies of various pyrrolidine derivatives.

| Derivative Class | Target | Biological Effect/Activity | Reference |

| 4-Benzylpyrrolidine-3-carboxylic acids | Peroxisome proliferator-activated receptors (PPARα/γ) | Dual agonism, potential to restore glucose metabolism | nih.gov |

| Chiral pyrrolidine derivatives | Casein Kinase 1 (CK1) | Potent and selective inhibition | nih.gov |

| Polyhydroxylated pyrrolidines | α-glycosidase | Potent inhibition, potential antidiabetic/anticancer applications | nih.gov |

| Spiro[pyrrolidine-3,3′-oxindoles] | Histone deacetylase 2 (HDAC2), Prohibitin 2 (PHB2) | Dual inhibition, potential anti-breast cancer agents | nih.gov |

| 1,3-Disubstituted pyrrolidine-2,5-diones | Voltage-gated sodium/calcium channels (VGSCs/VDCCs) | Interaction suggests anticonvulsant properties | nih.gov |

Potential as a Lead Compound for Drug Discovery

This compound is considered a valuable chiral building block and a potential lead compound in drug discovery. smolecule.com The five-membered pyrrolidine ring is a versatile and widely used scaffold in medicinal chemistry for several reasons. nih.gov Its non-planar, sp3-hybridized nature allows for a thorough exploration of the pharmacophore space and contributes to the molecule's stereochemistry and three-dimensional coverage, which can enhance binding to biological targets. nih.gov The ability to control the ring's conformation through the appropriate choice of substituents influences its pharmacological efficacy. nih.gov Its utility has been demonstrated in the synthesis of compounds targeting the central nervous system and in the development of various enzyme inhibitors.

Applications in Biochemical Research (e.g., Proteomics, Enzyme Interactions, Metabolic Pathways)

In addition to its role in drug discovery, this compound and its hydrochloride salt are utilized as biochemical tools. smolecule.com They are employed in proteomics and other areas of biochemical research to investigate enzyme interactions and to study metabolic pathways. smolecule.com The compound can function as a substrate or an inhibitor for certain enzymes, allowing researchers to probe and understand complex biological processes. Its structural features and reactivity make it a useful intermediate for creating more complex molecules for these research applications. smolecule.com

Drug Development Candidacy and Therapeutic Applications

The pyrrolidine-3-carboxylic acid framework is a key component in molecules with demonstrated therapeutic applications. oist.jp Derivatives are being developed and have been incorporated into drugs for a wide range of diseases. The stereoselective synthesis of these derivatives is crucial, as the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.govnih.gov

The versatility of the scaffold has led to its inclusion in drug candidates targeting numerous conditions, as detailed in the table below.

| Therapeutic Area | Target/Mechanism | Derivative/Related Compound Class | Reference |

| Type 2 Diabetes | PPARα/γ Agonists | 4-Benzylpyrrolidine-3-carboxylic acid derivatives | nih.gov |

| Type 2 Diabetes | DPP-4 Inhibitors | Synthesized from (R)-Ethyl piperidine-3-carboxylate | sigmaaldrich.com |

| Breast Cancer | ERα antagonist and selective ER degrader (PA-SERD) | 3-R-methylpyrrolidine derivatives | nih.gov |

| Epilepsy | Modulation of Voltage-Gated Sodium/Calcium Channels | 1,3-disubstituted pyrrolidine-2,5-diones | nih.gov |

| Hepatitis C | NS5A replication complex inhibitor | Elbasvir (contains a pyrrolidine moiety) | nih.gov |

| Sleep Disorders | Dual H1/5-HT2A receptor antagonists | Synthesized from (R)-Ethyl piperidine-3-carboxylate | sigmaaldrich.com |

| Depression/Anxiety | Serotonin and noradrenaline reuptake inhibitors | Synthesized from (R)-Ethyl piperidine-3-carboxylate | sigmaaldrich.com |

Ethyl R Pyrrolidine 3 Carboxylate in Asymmetric Catalysis Research

Development of Novel Asymmetric Catalysts Utilizing the Compound as a Ligand

The pyrrolidine (B122466) framework, core to Ethyl (R)-pyrrolidine-3-carboxylate, serves as a versatile backbone for the design of novel asymmetric catalysts. nih.govnih.gov Researchers have extensively modified the basic pyrrolidine structure to optimize catalyst efficiency, selectivity, and applicability to a wider range of substrates. nih.gov These modifications often involve introducing functional groups at the C2-position of the pyrrolidine ring, which can act as effective hydrogen-bond donors, a feature intended to overcome some of the limitations of earlier catalysts like proline, such as poor solubility and the need for high catalyst loadings. mdpi.com

The development of these novel catalysts has led to significant advancements in promoting complex chemical reactions. For instance, new chiral ligands derived from the pyrrolidine structure have been successfully employed in copper-catalyzed asymmetric [3+2] cycloaddition reactions involving azomethine ylides and various electron-deficient olefins. researchgate.net These catalytic systems have proven highly effective, yielding the desired cycloadducts with excellent selectivity. researchgate.net Furthermore, bifunctional catalysts, which incorporate both a pyrrolidine unit for enamine formation and another functional group (like thiourea (B124793) or an acid group) to activate the reaction partner, have been designed and synthesized. researchgate.net These sophisticated molecular architectures are crucial for achieving high performance in asymmetric transformations.

Promotion of Stereoselective Reactions with High Enantiomeric Efficiency

Catalysts derived from the (R)-pyrrolidine-3-carboxylic acid framework are highly effective in mediating stereoselective reactions, consistently achieving high levels of enantiomeric excess (ee) and diastereoselectivity (dr). For example, derivatives of (R)-3-pyrrolidinecarboxylic acid have been utilized as powerful organocatalysts in enantioselective anti-selective Mannich-type reactions, affording products with exceptional stereoselectivity. Similarly, the asymmetric Michael addition, a key carbon-carbon bond-forming reaction, has been successfully catalyzed by novel pyrrolidine-based systems. doi.org

Research has demonstrated the broad applicability and high efficiency of these catalysts across various reaction types. The following table summarizes key findings from studies utilizing catalysts derived from the pyrrolidine scaffold.

| Reaction Type | Catalyst Type | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Mannich-type Reaction | (R)-3-pyrrolidinecarboxylic acid derivatives | Ketones and α-imino esters | up to >99:1 (anti/syn) | up to 99% | researchgate.net |

| Michael Addition | Novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | Cyclic/acyclic ketones and nitroolefins | up to >99:1 | up to >99% | doi.org |

| Michael Addition | Pyrrolidine-3-carboxylic acid derivatives | Carboxylate-substituted enones and nitroalkanes | Not specified | up to 97% | rsc.orgnih.gov |

| [3+2] Cycloaddition | Copper-ligand complexes | Azomethine ylides and electron-deficient olefins | High endo-selectivity | up to 99% | researchgate.net |

| C-H Functionalization | Dirhodium(II) tetracarboxylate | N-Boc-2,5-dihydro-1H-pyrrole and aryldiazoacetates | >20:1 | up to 97% | acs.org |

These results underscore the capacity of these catalysts to precisely control the three-dimensional arrangement of atoms in the final product, a critical requirement in the synthesis of pharmaceuticals and other fine chemicals.

Mechanistic Investigations of Catalytic Activity

Understanding the mechanism by which pyrrolidine-based catalysts operate is fundamental to optimizing their performance and expanding their application. Research has focused on how these catalysts activate substrates and transfer their chiral information to the products.

A primary activation mode for many pyrrolidine-based organocatalysts involves the formation of an enamine intermediate. masterorganicchemistry.comyoutube.com The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde substrate in a condensation reaction, typically facilitated by an acid catalyst, to form a nucleophilic enamine. masterorganicchemistry.comyoutube.com This enamine is more reactive than the corresponding enol or enolate of the parent carbonyl compound. masterorganicchemistry.com

The increased nucleophilicity of the enamine's α-carbon allows it to readily attack electrophilic partners, such as α,β-unsaturated carbonyl compounds in the Stork enamine reaction. libretexts.org The reactivity of the enamine is influenced by the nature of the amine used, with pyrrolidine often favoring the formation of the more substituted enamine isomer compared to other cyclic amines like morpholine. mdma.ch In bifunctional catalysts, while the pyrrolidine moiety forms the enamine, another part of the catalyst, such as a Brønsted acid group, can simultaneously activate the electrophile (carbonyl compound) by protonation, further accelerating the reaction.

The stereochemical outcome of reactions catalyzed by these systems is dictated by the inherent chirality of the (R)-pyrrolidine core. The fixed spatial orientation of the substituents on the chiral catalyst creates a sterically defined environment around the reactive sites. When the enamine intermediate is formed, the chiral scaffold directs the approach of the electrophile to one specific face of the nucleophilic carbon.

Studies have confirmed that the configuration of the pyrrolidine unit is dominant in controlling the asymmetric induction. nih.gov For instance, in certain reactions, using a catalyst with the opposite (S)-configuration leads to the formation of the opposite product enantiomer, directly linking the catalyst's chirality to the product's stereochemistry. nih.gov The position and nature of functional groups on the pyrrolidine ring are also crucial. It has been noted that an acid group at the β-position of the pyrrolidine ring plays a significant role in directing both anti-selectivity and enantioselectivity in Mannich-type reactions. researchgate.net This precise control mechanism ensures that the desired stereoisomer is produced with high fidelity.

Studies on Catalyst Loading and Efficiency

The efficiency of a catalyst is determined not only by its activity and selectivity but also by the amount required to drive a reaction to completion effectively. High catalyst efficiency, characterized by low required catalyst loadings, is desirable for both economic and environmental reasons, as it reduces costs and simplifies product purification.

Research into pyrrolidine-derived catalysts has often included optimization studies to determine the minimum effective catalyst loading. These studies show that many modern catalysts based on this scaffold are highly efficient. For example, certain dirhodium tetracarboxylate catalysts incorporating a pyrrolidine-derived ligand can achieve high yields and enantioselectivities in C-H functionalization reactions with a catalyst loading as low as 0.05 mol%. acs.org In other cases, such as the Michael addition of aldehydes to nitroalkenes, catalysts have been optimized to perform effectively at loadings of 1 mol%. mdpi.com

The following table presents data from various studies on catalyst loading for different pyrrolidine-based systems.

| Reaction Type | Catalyst System | Optimal Loading (mol%) | Yield/Selectivity | Reference |

| Michael Addition | ((S)-pyrrolidin-2-yl)methyl phenylcarbamate | 20 | High yield (>96%), high ee/dr (>99%) | doi.org |

| C-H Functionalization | Rh₂(S-PTAD)₄ | 0.05 | High yield, >20:1 dr, 97% ee | acs.org |

| Michael Addition | Phosphonic acid-derived catalyst | 1 | High conversion, high ee | mdpi.com |

| Cation Generation | GaCl₃ / InCl₃ | 10 - 50 | Moderate to good yields | mdpi.com |

These investigations demonstrate that while some reactions require moderate loadings of around 20 mol%, significant progress has been made in developing highly active catalysts that function efficiently at very low concentrations. doi.orgacs.org This high efficiency is a key advantage of many novel pyrrolidine-based catalytic systems.

Advanced Characterization and Analytical Methodologies for Ethyl R Pyrrolidine 3 Carboxylate Research

Stereochemical Analysis and Enantiomeric Purity Determination

The (R)-configuration at the 3-position of the pyrrolidine (B122466) ring is a critical feature of Ethyl (R)-Pyrrolidine-3-carboxylate, fundamentally influencing its properties and applications, especially in the synthesis of chiral pharmaceuticals. Therefore, meticulous stereochemical analysis is essential.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of this compound. This method utilizes a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to their separation. By comparing the retention times and peak areas of the sample to those of known standards, the enantiomeric excess (ee) can be accurately quantified. For instance, a purity of 97% ee for a related 5-alkyl-substituted pyrrolidine-3-carboxylic acid has been achieved and verified using this method. rsc.org

Optical Rotation: As a chiral molecule, this compound rotates the plane of polarized light. Measurement of the specific rotation using a polarimeter provides a bulk analysis of the enantiomeric composition. The hydrochloride salt of this compound has a reported specific rotation of [α]/D -15.0° (c = 0.5% in H₂O). sigmaaldrich.com This value is a key quality control parameter to confirm the predominance of the desired (R)-enantiomer.

X-ray Diffraction (XRD): Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a crystalline compound. acs.org By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms, including the (R)-configuration at the chiral center, can be unambiguously established. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is also valuable for characterizing the crystalline form of the bulk material and can be used to identify different polymorphs or cocrystals. researchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in the molecule. For related pyrrolidine derivatives, characteristic signals for the pyrrolidine ring protons are typically observed in the δ 1.2–3.5 ppm range. The ethyl ester group will show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group.

¹³C NMR: Carbon NMR is used to identify the carbon skeleton. The ester carbonyl carbon of related compounds typically appears at δ 170–175 ppm. The chemical shifts of the pyrrolidine ring carbons provide further structural confirmation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a related compound, Ethyl-6-methyl-2-oxo-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows characteristic absorption bands. rsc.org For this compound, key expected absorbances would include C=O stretching for the ester group and N-H stretching for the secondary amine in the pyrrolidine ring.

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 143.18 g/mol , while its hydrochloride salt is 179.64 g/mol . sigmaaldrich.com This technique is crucial for confirming the identity of the synthesized compound.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are fundamental for both the purification of this compound after synthesis and for its analysis.

Column Chromatography: This is a primary method for purifying the compound on a preparative scale. orgsyn.orgnih.gov The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a suitable solvent system (eluent) is passed through the column. orgsyn.orgnih.gov The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the isolation of the pure this compound. The choice of eluent, often a mixture of solvents like ethyl acetate (B1210297) and hexane, is critical for achieving good separation. ed.ac.uk

Thin-Layer Chromatography (TLC): TLC is a rapid and versatile analytical technique used to monitor the progress of reactions and to determine the purity of fractions collected during column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent, and the plate is developed in a solvent chamber. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given solvent system and helps in its identification and purity assessment.

Interactive Data Table: Analytical and Spectroscopic Data for this compound and Related Compounds

| Property | Value/Data | Technique | Reference |

| Molecular Weight | 143.18 g/mol | MS | |

| Molecular Weight (HCl salt) | 179.64 g/mol | MS | sigmaaldrich.com |

| Optical Rotation ([α]/D) | -15.0° (c=0.5, H₂O) | Polarimetry | sigmaaldrich.com |

| ¹H NMR (related compounds) | δ 1.2–3.5 (pyrrolidine ring) | NMR | |

| ¹³C NMR (related compounds) | δ 170–175 (ester C=O) | NMR | |

| IR (related compounds) | 3639, 2967, 1896, 1608, 1223 cm⁻¹ | IR | rsc.org |

| Purity (assay) | 95% | Titration/HPLC | sigmaaldrich.comamerigoscientific.com |

Emerging Research Directions and Interdisciplinary Applications

Integration with Computational Chemistry and Molecular Modeling for Rational Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel molecules with specific biological activities. In the context of Ethyl (R)-pyrrolidine-3-carboxylate, these techniques are employed to predict and understand the interactions between pyrrolidine-based compounds and their biological targets.

Molecular modeling aids in the rational design and stereoselective synthesis of rigidified pyrrolidone-based Protein Kinase C (PKC) activators, which are targets for cancer therapy. ebi.ac.uk For instance, researchers have designed and synthesized a new class of these activators, with some exhibiting reasonable affinity for specific PKC isozymes. ebi.ac.uk One such pyrrolidone derivative demonstrated the ability to induce apoptosis in prostate cancer cells in a dose-dependent manner. ebi.ac.uk

Computational approaches, including Density Functional Theory (DFT), perturbation theory, and coupled cluster calculations, have been used to explore the geometry and energy features of reactions involving pyrrolidine (B122466) derivatives. These studies provide insights into reaction mechanisms and stereoselectivity. For example, calculations have shown that the reaction free energy of a D-A intermolecular cycloaddition is significantly more favorable than an intramolecular cyclization, guiding the synthesis of specific isomers. researchgate.net

The integration of computational design is also evident in the development of polypharmacological agents. By incorporating additional metal-chelating and hydrophobic pharmacophores into existing drug structures like norfloxacin (B1679917), researchers have synthesized novel derivatives with enhanced activity against a range of bacteria. rsc.org In silico studies are crucial in guiding the selection of derivatives for further in vitro and in vivo testing. rsc.org

Table 1: Computational Techniques in Pyrrolidine Derivative Research

| Computational Technique | Application | Outcome | Reference |

| Molecular Modeling | Rational design of PKC activators | Synthesis of rigidified pyrrolidone-based compounds with affinity for PKCδ | ebi.ac.uk |

| DFT, Perturbation Theory, Coupled Cluster Calculations | Exploration of reaction mechanisms and stereoselectivity | Understanding of the predominance of intermolecular cycloaddition over intramolecular cyclization | researchgate.net |

| In Silico Studies | Guiding the synthesis of polypharmacological agents | Selection of norfloxacin hydroxamic acid derivatives with enhanced antibacterial activity for further testing | rsc.org |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of different but structurally related molecules, known as a library. vapourtec.com This approach is particularly valuable in drug discovery for identifying lead compounds with desired biological activities. vapourtec.com this compound serves as a versatile scaffold for the generation of such libraries due to its functional groups that allow for diverse modifications.

The synthesis of focused libraries of trisubstituted pyrrolidines has been achieved using a combination of flow chemistry and batch methods. vapourtec.com This integrated approach allows for the efficient preparation of these pharmaceutically important structures. vapourtec.com

One notable application of combinatorial chemistry is the creation of encoded libraries. For example, a library of mercaptoacyl pyrrolidines was prepared on a beaded polymeric support, where each bead carried a unique compound and an oligomeric tag that recorded the synthetic route. researchgate.net This encoding technology facilitates the rapid screening of the library for biological activity, such as the inhibition of angiotensin-converting enzyme (ACE). researchgate.net The most potent inhibitor identified from this library was found to be approximately three times more active than captopril, a known ACE inhibitor. researchgate.net

The generation of compound libraries is a key driver for pharmaceutical companies in the discovery of novel and patentable compounds. vapourtec.com By systematically varying the substituents on the pyrrolidine ring, researchers can explore the structure-activity relationships and optimize the properties of the resulting compounds. nih.gov

Table 2: Combinatorial Library Synthesis of Pyrrolidine Derivatives

| Library Type | Synthesis Method | Application | Key Finding | Reference |

| Trisubstituted Pyrrolidines | Integrated flow chemistry and batch methods | Drug discovery | Efficient preparation of a focused library of pharmaceutically important structures | vapourtec.com |

| Encoded Mercaptoacyl Pyrrolidines | Solid-phase synthesis on beaded polymeric support with oligomeric tags | Screening for ACE inhibitory activity | Identification of a highly potent inhibitor (Ki = 160 pM) | researchgate.net |

| Bis-cyclic Guanidines | Positional scanning library | Screening for antimicrobial activity against ESKAPE pathogens | Large aromatic or aliphatic substitutions at specific positions led to more potent mixtures | nih.gov |

Applications in Materials Science

The unique chemical properties of this compound and its derivatives also lend themselves to applications in materials science, particularly in the development of advanced polymers and functional materials.

Pyrrolidone-based monomers can be synthesized and utilized in the development of renewable thermosets. For instance, 1-(3-carboxyethyl)-5-oxopyrrolidine-3-carboxylic acid has been synthesized from itaconic acid and an amino acid. maastrichtuniversity.nl These monomers can be used to create polymers with specific functionalities, which may have applications in coatings and adhesives. maastrichtuniversity.nl

The pyrrolidine scaffold can be incorporated into larger, more complex structures to create materials with tailored properties. Research has shown that pyrrolidine derivatives can be used in the synthesis of polymers with potential applications in various fields requiring unique chemical characteristics.

Sustainability and Green Chemistry Aspects in Synthesis and Application

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical processes. This "green chemistry" approach is highly relevant to the synthesis and application of this compound.

Researchers are exploring less toxic and more effective procedures for synthesizing pyrrolidine derivatives. One such method involves an intramolecular reaction using ceric ammonium (B1175870) nitrate (B79036) (CAN) and sodium iodide (NaI) in acetonitrile, which provides good yields of the desired products. tandfonline.com The use of ultrasound irradiation in combination with green solvents is another promising technique for the one-pot, three-component synthesis of pyrrolidine derivatives. tandfonline.com

The development of catalytic processes is a cornerstone of green chemistry. The hydrogenation of pyrrole (B145914) derivatives to produce pyrrolidine-3-carboxylic acids can be carried out using a chiral diphosphine ligand catalyst, such as (S)- or (R)-2-Furyl-MeOBIPHEP. google.com This process can be performed under relatively mild conditions with a high catalyst-to-substrate ratio, minimizing waste and energy consumption. google.com

Furthermore, visible-light-mediated radical cascade reactions represent a novel and green approach to synthesizing complex molecules. For example, the arylcarboxylation/cyclization of N-alkyl-N-methacryloylbenzamides with carbon dioxide can be achieved using a photocatalyst, providing access to valuable isoquinolinedione and oxindole (B195798) derivatives under mild conditions. acs.org

The synthesis of pyrrolidine-3-carboxylic acid derivatives has also been achieved through organocatalytic enantioselective Michael addition reactions. This method allows for the concise synthesis of highly enantiomerically enriched products in a limited number of steps. rsc.org

Table 3: Green Chemistry Approaches in Pyrrolidine Synthesis

| Green Chemistry Approach | Reaction Type | Key Features | Reference |

| Use of Greener Reagents and Solvents | Intramolecular reaction | Use of ceric ammonium nitrate and sodium iodide in acetonitrile | tandfonline.com |

| Ultrasound Irradiation | One-pot, three-component synthesis | Use of a green solvent at room temperature | tandfonline.com |

| Catalysis | Asymmetric hydrogenation | Use of a chiral diphosphine ligand catalyst with high efficiency | google.com |

| Photocatalysis | Visible-light-mediated radical cascade reaction | Use of a photocatalyst and CO2 under mild conditions | acs.org |

| Organocatalysis | Enantioselective Michael addition | Concise synthesis of highly enantiomerically enriched products | rsc.org |

常见问题

Q. What are the standard synthetic routes for Ethyl (R)-Pyrrolidine-3-carboxylate, and how can they be optimized for yield?

Methodological Answer:

- Synthetic Routes : The compound is typically synthesized via hydrogenolysis of protected intermediates. For example, ethyl 1-benzyl-4-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)pyrrolidine-3-carboxylate undergoes hydrogenolysis (Pd(OH)₂/C, EtOH, 23°C, 84% yield) followed by Boc protection and hydrolysis to yield enantiopure derivatives .

- Optimization : Reaction parameters such as catalyst loading (e.g., 20% Pd(OH)₂/C), solvent polarity, and temperature control (e.g., maintaining 23°C) are critical. Purity ≥95% (HPLC) can be achieved by iterative recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

Methodological Answer:

- HPLC : Chiral stationary phase columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) resolve enantiomers effectively. Purity ≥95% is standard for research-grade material .

- NMR Spectroscopy : ¹H-NMR with chiral shift reagents (e.g., Eu(hfc)₃) can distinguish enantiomers via splitting of key proton signals (e.g., pyrrolidine ring protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between Ethyl (R)- and (S)-Pyrrolidine-3-carboxylate derivatives?

Methodological Answer:

- Comparative Pharmacological Assays : Conduct dose-response studies (e.g., IC₅₀ determinations) across multiple cell lines. For example, (R)-enantiomers may show enhanced receptor binding due to stereoelectronic effects, as seen in Toll-like receptor agonist studies .

- Structural Analysis : Use X-ray crystallography (as in ) or molecular docking to correlate stereochemistry with activity. Data should be analyzed using statistical tools (e.g., ANOVA) to confirm significance .

Q. What strategies ensure the stability of this compound under varying experimental conditions?

Methodological Answer:

- Storage : Store at -20°C in anhydrous conditions (argon atmosphere) to prevent hydrolysis of the ester group.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring detect impurities (e.g., free carboxylic acid formation). Kinetic modeling (Arrhenius equation) predicts shelf life .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states (e.g., nucleophilic acyl substitutions).

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict regioselectivity in cross-coupling reactions. Validation requires experimental verification via LC-MS .

Q. What statistical methods are recommended for validating reproducibility in catalytic asymmetric synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst type, solvent, temperature).

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs. For enantiomeric excess (ee), use Student’s t-test to compare batches .

Data Presentation & Contradiction Analysis

Q. How should researchers present contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

Methodological Answer:

- Cross-Validation : Reconcile NMR chemical shifts with X-ray-derived torsion angles. For example, a deshielded proton in NMR may correlate with steric hindrance visible in crystallography .

- Transparency : Report raw data (e.g., .cif files for X-ray) in supplementary materials and discuss anomalies in the context of experimental error (e.g., crystal packing effects) .

Comparative Studies

Q. What methodologies enable comparative analysis of this compound derivatives with other pyrrolidine-based bioactive compounds?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., trifluoromethyl or benzyl derivatives from ) and test in vitro/in vivo. Use clustering algorithms (e.g., PCA) to group compounds by activity profiles.

- Meta-Analysis : Aggregate data from patents (e.g., U.S. Patent 6,489,354 B1) and literature to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。